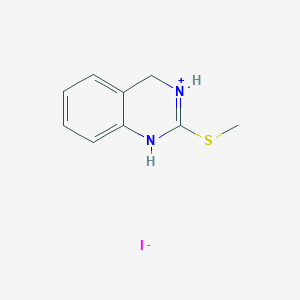![molecular formula C12H23N3O3 B13192620 tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)
tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a piperidine ring and a tert-butyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Molecular Targets and Pathways:
Enzymes: The compound can target enzymes involved in metabolic pathways, such as proteases and kinases.
Receptors: It can also interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
- tert-Butyl N-[(6-chloropyridazin-3-yl)methyl]carbamate
- tert-Butyl N-[(6-cyanopyridin-3-yl)methyl]carbamate
- tert-Butyl N-[(6-hydroxyhexyl)methyl]carbamate
Comparison: tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate is unique due to its piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-8-4-5-9(10(13)16)14-6-8/h8-9,14H,4-7H2,1-3H3,(H2,13,16)(H,15,17) |
InChI Key |
VPSNJUHNAUSVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


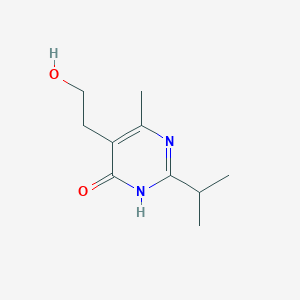

![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
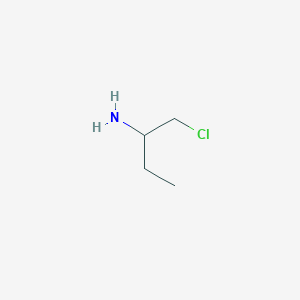
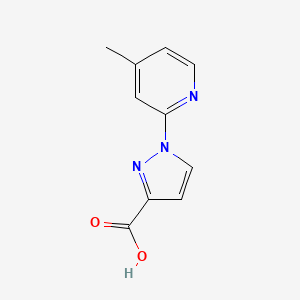
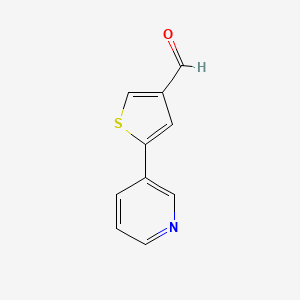
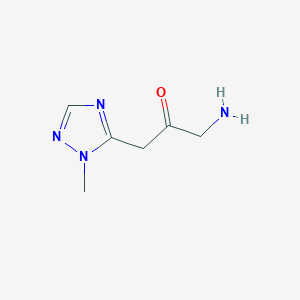
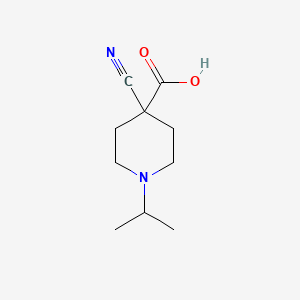
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)


